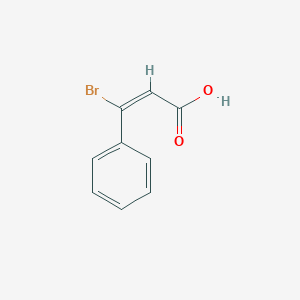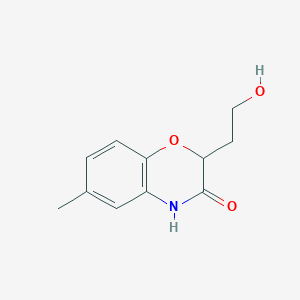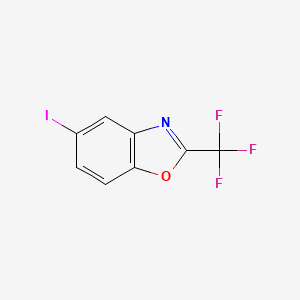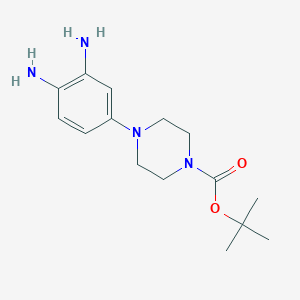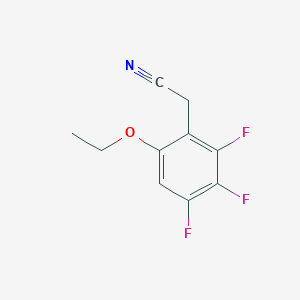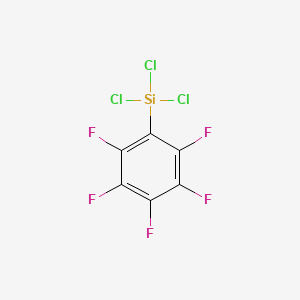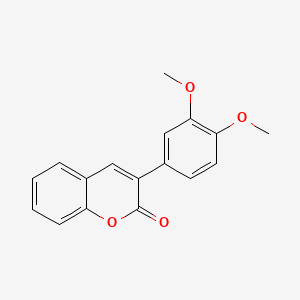
3-(3,4-Dimethoxyphenyl)chromen-2-one
Overview
Description
3-(3,4-Dimethoxyphenyl)chromen-2-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential COX-2 Inhibitor
3-(3,4-Dimethoxyphenyl)chromen-2-one and its derivatives have been investigated for their potential as selective COX-2 inhibitors. A study characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. The research involved single X-ray crystallographic analysis and in silico study, providing insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
2. Antitumor Activity
Derivatives of this compound, such as 1H-thieno[2,3-c]chromen-4(2H)-one, have been synthesized and evaluated for antitumor activity. A preliminary screening demonstrated moderate to good activity against various cancer cell lines, including A549, BGC-823, HCT116, and MDA-MB-453 (Yu et al., 2017).
3. Antibacterial and Antioxidant Activities
Some chromen-2-one derivatives, such as 3-(5-(2,5-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4- hydroxy-2H-chromene-2-one, have shown significant antibacterial activity against bacteria like Escherichia coli and Pseudomonas Aeruginosa. These compounds also demonstrated antioxidant activities of varying extents (Al-ayed, 2011).
4. ROS/RNS Scavenging Activities
Research on chromones and xanthones, including 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one derivatives, highlighted their antioxidant properties. These compounds were evaluated for scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), demonstrating effects dependent on concentration with IC50 values in the micromolar range (Proença et al., 2016).
5. Molecular Characterization and Crystallography
Extensive molecular characterization and crystallography studies have been conducted on various derivatives of this compound. These studies provide valuable insights into the molecular structure and potential applications of these compounds in various fields, including pharmaceuticals and materials science. For example, the crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was determined (Manolov et al., 2008).
Safety and Hazards
Future Directions
The future directions for “3-(3,4-Dimethoxyphenyl)chromen-2-one” could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities displayed by related compounds, there may be potential for this compound in various applications .
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-Dimethoxyphenyl)chromen-2-one are currently unknown . This compound is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities .
Mode of Action
Chromen-2-one derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of this compound is currently lacking .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .
Cellular Effects
3-(3,4-Dimethoxyphenyl)chromen-2-one can have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being researched .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFPKNYYBNPHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327756 | |
| Record name | NSC682564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22367-92-6 | |
| Record name | NSC682564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



